N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-2-(oxan-4-yl)ethanesulfonamide
Description
N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-2-(oxan-4-yl)ethanesulfonamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a chlorine atom, an ethyl group, and an ethanesulfonamide moiety attached to an oxane ring.
Properties
IUPAC Name |
N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-2-(oxan-4-yl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O3S/c1-11(14-3-2-13(15)10-16-14)17-21(18,19)9-6-12-4-7-20-8-5-12/h2-3,10-12,17H,4-9H2,1H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNHDIAYVBZMSW-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)Cl)NS(=O)(=O)CCC2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=C(C=C1)Cl)NS(=O)(=O)CCC2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-2-(oxan-4-yl)ethanesulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Pyridine Intermediate: The initial step involves the chlorination of pyridine to obtain 5-chloropyridine.
Alkylation: The 5-chloropyridine is then subjected to alkylation with an appropriate ethylating agent to introduce the ethyl group at the 1-position.
Formation of the Oxane Ring: The oxane ring is synthesized separately through a series of reactions involving the cyclization of suitable precursors.
Coupling Reaction: The final step involves coupling the pyridine intermediate with the oxane ring and ethanesulfonamide under specific reaction conditions, such as the use of a base and a coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-2-(oxan-4-yl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-2-(oxan-4-yl)ethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-2-(oxan-4-yl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloropyridin-2-yl)oxalamic acid ethyl ester
- 2-(Pyridin-2-yl)pyrimidine derivatives
Uniqueness
N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-2-(oxan-4-yl)ethanesulfonamide is unique due to its specific structural features, such as the combination of a chloropyridine ring with an oxane ring and an ethanesulfonamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
